N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonamide group attached to a 2,5-dimethoxyphenyl ring and a 4-fluorophenyl ring, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide typically involves the reaction of 2,5-dimethoxyaniline with 4-fluorobenzene sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)urea: Similar structure but with a urea group instead of a methanesulfonamide group.
N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)ethylthiourea: Contains a thiourea group and an ethyl linker.
Uniqueness
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16FNO4S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C15H16FNO4S/c1-20-13-7-8-15(21-2)14(9-13)17-22(18,19)10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3 |
InChI Key |
XDMOZVRAXMIGNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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